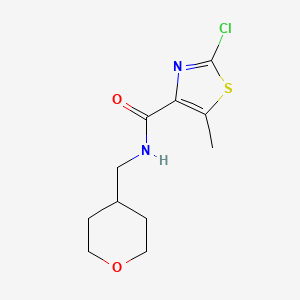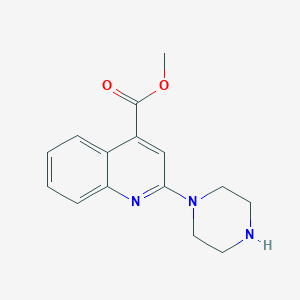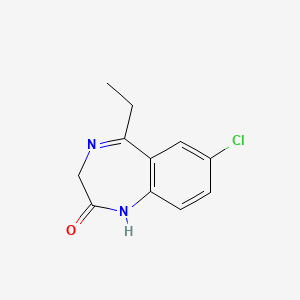![molecular formula C18H17N5S B10867744 4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10867744.png)
4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BICYCLO[221]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a bicyclic structure combined with a pyrazole and triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-ene moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and an appropriate dienophile.
Pyrazole Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne.
Final Coupling: The final step involves coupling the bicyclic structure with the pyrazole and triazole moieties under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrazole rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the triazole and pyrazole rings.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or unique mechanical characteristics.
作用机制
The mechanism of action of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfur atom in the hydrosulfide group can form interactions with metal ions or thiol groups in proteins, potentially modulating their activity. The bicyclic and aromatic structures may also facilitate binding to hydrophobic pockets in target molecules.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Similar bicyclic structure but different functional groups.
Phenylpyrazole derivatives: Share the pyrazole moiety but differ in other structural aspects.
Triazole-based compounds: Similar triazole ring but different substituents.
Uniqueness
4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its bicyclic structure with both pyrazole and triazole moieties, along with the presence of a hydrosulfide group. This unique combination of features imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C18H17N5S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-(2-bicyclo[2.2.1]hept-5-enyl)-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17N5S/c24-18-22-21-17(23(18)16-9-11-6-7-13(16)8-11)15-10-14(19-20-15)12-4-2-1-3-5-12/h1-7,10-11,13,16H,8-9H2,(H,19,20)(H,22,24) |
InChI 键 |
VGUSQKGHICJEFT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C=C2)N3C(=NNC3=S)C4=CC(=NN4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10867682.png)

![1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10867688.png)
![3-[({[5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10867690.png)
![3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10867698.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10867715.png)
![2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10867719.png)
![3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10867723.png)


![2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10867741.png)
![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
